Superior D3 Receptor Selectivity Over Piperazine
A direct comparative study demonstrates that a 3,9-diazaspiro[5.5]undecane-based ligand (Compound 1) exhibits negligible off-target interactions at serotoninergic and adrenergic GPCRs, in stark contrast to a piperazine congener (Compound 31) which is known to cause significant promiscuity at these common off-target sites [1]. The diazaspiro scaffold, leveraging a low-affinity orthosteric fragment (Fragment 5a, D3R Ki = 2700 nM), provides a unique strategy to reduce ligand promiscuity compared to the high-affinity piperazine fragment (Fragment 5d, D3R Ki = 23.9 nM) [1].
| Evidence Dimension | Off-target GPCR interaction profile |
|---|---|
| Target Compound Data | 3,9-Diazaspiro[5.5]undecane scaffold (Compound 1): Negligible off-target interactions at serotoninergic and adrenergic GPCRs [1]. |
| Comparator Or Baseline | Piperazine congener (Compound 31): Known to exhibit significant promiscuity at serotoninergic and adrenergic GPCRs [1]. |
| Quantified Difference | The diazaspiro scaffold's orthosteric fragment (5a) is 113-fold less potent (Ki = 2700 nM) than the piperazine fragment (5d, Ki = 23.9 nM) at the D3R, a property that is correlated with reduced off-target promiscuity [1]. |
| Conditions | In vitro competitive radioligand binding assays against a panel of aminergic GPCRs. |
Why This Matters
For researchers developing D3R-targeted therapeutics, selecting the 3,9-diazaspiro[5.5]undecane scaffold over a piperazine alternative is crucial to minimize off-target pharmacology and de-risk downstream development failures.
- [1] Reilly SW, et al. Leveraging a Low-Affinity Diazaspiro Orthosteric Fragment to Reduce Dopamine D3 Receptor (D3R) Ligand Promiscuity across Highly Conserved Aminergic G-Protein-Coupled Receptors (GPCRs). J Med Chem. 2019;62(10):5132-5147. View Source
